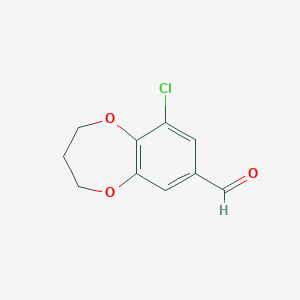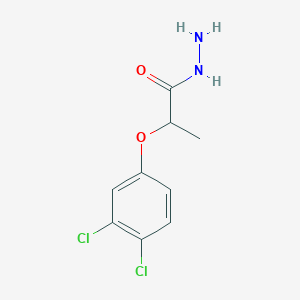
2-(3,4-Dichlorophenoxy)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dichlorophenoxy)propanohydrazide is an organic compound with the molecular formula C9H10Cl2N2O2 and a molecular weight of 249.1 g/mol . This compound is characterized by the presence of a dichlorophenoxy group attached to a propanohydrazide moiety. It is commonly used in proteomics research and has various applications in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenoxy)propanohydrazide typically involves the reaction of 3,4-dichlorophenol with epichlorohydrin to form 2-(3,4-dichlorophenoxy)propanol. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions generally include:
Temperature: Room temperature
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalyst, depending on the specific reaction step
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants
Purification: Techniques such as recrystallization or chromatography to ensure high purity of the final product
Quality Control: Rigorous testing to meet industry standards for purity and consistency
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dichlorophenoxy)propanohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrazides.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products
Oxidation Products: Dichlorophenoxypropanoic acid derivatives
Reduction Products: Simplified hydrazides
Substitution Products: Functionalized derivatives with various substituents
Aplicaciones Científicas De Investigación
2-(3,4-Dichlorophenoxy)propanohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dichlorophenoxy)propanohydrazide involves its interaction with specific molecular targets. The compound can:
Bind to Proteins: Interact with proteins to modulate their activity.
Inhibit Enzymes: Act as an enzyme inhibitor, affecting various biochemical pathways.
Alter Cellular Processes: Influence cellular processes by modifying protein functions and interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Dichlorophenoxy)propanohydrazide
- 2-(3,5-Dichlorophenoxy)propanohydrazide
- 2-(4-Chlorophenoxy)propanohydrazide
Uniqueness
2-(3,4-Dichlorophenoxy)propanohydrazide is unique due to its specific dichlorophenoxy group positioning, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
IUPAC Name |
2-(3,4-dichlorophenoxy)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-5(9(14)13-12)15-6-2-3-7(10)8(11)4-6/h2-5H,12H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDXUCWCNIUPTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407293 |
Source


|
| Record name | 2-(3,4-dichlorophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588673-62-5 |
Source


|
| Record name | 2-(3,4-dichlorophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
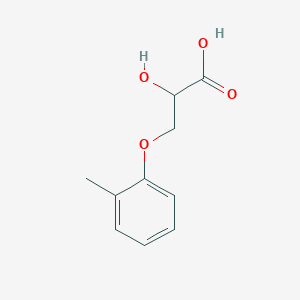
![4-[(3-cyanophenyl)carbamoyl]butanoic Acid](/img/structure/B1309570.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole](/img/structure/B1309573.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B1309574.png)
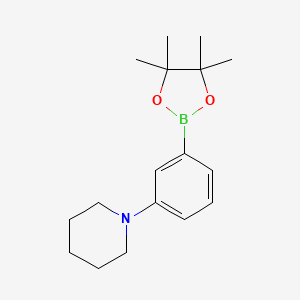

![5-Bromobenzo[b]thiophene-3-carbonyl chloride](/img/structure/B1309579.png)
![1-{[4-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}azepan-2-one](/img/structure/B1309585.png)
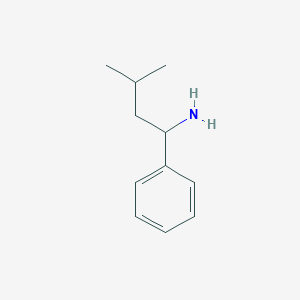
![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine](/img/structure/B1309590.png)
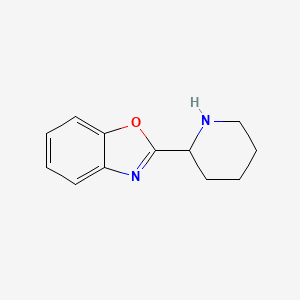
![2-[(2,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B1309595.png)

